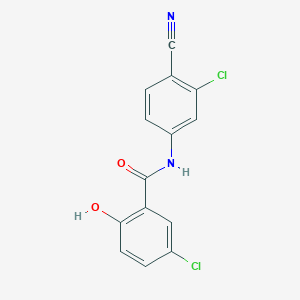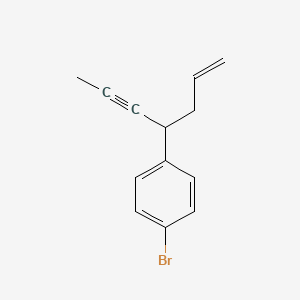![molecular formula C22H20ClNO3 B12594557 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-80-9](/img/structure/B12594557.png)
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-2-hidroxi-N-[2-metil-5-(2-feniletoxi)fenil]benzamida es un compuesto orgánico con la fórmula química C22H20ClNO3. Este compuesto es conocido por sus aplicaciones potenciales en diversos campos, incluyendo química, biología y medicina. Es una sustancia sólida que puede utilizarse como reactivo en investigación bioquímica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Cloro-2-hidroxi-N-[2-metil-5-(2-feniletoxi)fenil]benzamida generalmente implica una serie de reacciones químicas a partir de materias primas fácilmente disponibles. Un método común implica la reacción del ácido 5-cloro-2-hidroxibenzoico con 2-metil-5-(2-feniletoxi)anilina en presencia de un agente de acoplamiento como N,N’-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo generalmente en un disolvente orgánico como diclorometano a temperatura ambiente.
Métodos de Producción Industrial
Para la producción a escala industrial, el proceso de síntesis puede optimizarse para aumentar el rendimiento y reducir los costes. Esto podría implicar el uso de catalizadores más eficientes, disolventes alternativos y técnicas de purificación mejoradas. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, también pueden ajustarse para mejorar la eficiencia general del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-2-hidroxi-N-[2-metil-5-(2-feniletoxi)fenil]benzamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: El átomo de cloro puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como metóxido de sodio (NaOMe) o tert-butóxido de potasio (KOtBu) para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar lugar a la formación de diversas benzamidas sustituidas.
Aplicaciones Científicas De Investigación
5-Cloro-2-hidroxi-N-[2-metil-5-(2-feniletoxi)fenil]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la preparación de moléculas más complejas.
Biología: El compuesto se utiliza en ensayos bioquímicos para estudiar la actividad enzimática y las interacciones proteicas.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-2-hidroxi-N-[2-metil-5-(2-feniletoxi)fenil]benzamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir o activar ciertas enzimas, receptores o vías de señalización, lo que lleva a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas cinasas o modular la función de los canales iónicos, afectando así a procesos celulares como la proliferación, la diferenciación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
5-Cloro-2-hidroxi-N-fenilbenzamida: Este compuesto tiene una estructura similar pero carece del grupo 2-metil-5-(2-feniletoxi).
2-Hidroxi-N-[2-metil-5-(2-feniletoxi)fenil]benzamida: Este compuesto es similar pero no tiene el átomo de cloro en la posición 5.
5-Cloro-2-metoxi-N-[2-metil-5-(2-feniletoxi)fenil]benzamida: Este compuesto tiene un grupo metoxi en lugar de un grupo hidroxilo.
Unicidad
5-Cloro-2-hidroxi-N-[2-metil-5-(2-feniletoxi)fenil]benzamida es única debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. La presencia del átomo de cloro, el grupo hidroxilo y la porción feniletoxi permite una reactividad química diversa y una posible actividad biológica, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
648922-80-9 |
|---|---|
Fórmula molecular |
C22H20ClNO3 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-7-9-18(27-12-11-16-5-3-2-4-6-16)14-20(15)24-22(26)19-13-17(23)8-10-21(19)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |
Clave InChI |
AMKSLFBMAYYAKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)

![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)
![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
